4-ニトロブタン酸メチル

概要

説明

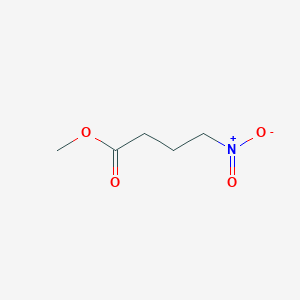

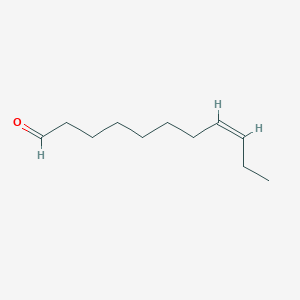

Methyl 4-nitrobutyrate, also known as 4-nitrobutanoic acid methyl ester, is an organic compound produced by the esterification of 4-nitrobutanoic acid with methanol. It is a colorless, odorless, and water-soluble liquid. It is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biochemical and physiological effects.

科学的研究の応用

γ-ニトロ脂肪族エステルの合成

4-ニトロブタン酸メチルは、γ-ニトロ脂肪族エステルの合成における前駆体として役立ちます。 Molecules誌に掲載された研究では、マイクロ波照射下でのγ-ニトロ酪酸メチルエステルの直接合成プロトコルが詳細に説明されており、従来の方法に比べて反応時間を数日から数分に大幅に短縮しています .

生体触媒の開発

ラセミ体アミノメチルエステルの分割のための生体触媒の開発を目的とした研究では、4-ニトロブタン酸メチルが使用されています。 この化合物は、さまざまな医薬品の製造における重要な中間体であるニトロアルカンからニトロメチルエステルを調製する際に、1,4-付加に関連しています .

有機合成の教育

この化合物は、化学の学生に有機合成技術や反応を教えるための例または試薬として役立つため、学術的な環境でも価値があります。

各アプリケーションは、4-ニトロブタン酸メチルのユニークな特性を利用して、さまざまな科学研究分野におけるその汎用性を示しています。特定のアプリケーションに関するより詳細な情報が必要な場合は、お知らせください!

Synthesis of γ-Nitro Aliphatic Methyl Esters - Molecules Journal Synthesis of Nitro Aliphatic Methyl Esters Via Michael Additions - MDPI

Safety and Hazards

将来の方向性

The reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition, was studied . This reaction results in a new, highly versatile family of chiral building blocks due to the presence of three different functional groups on the molecule . These products have potential applications in the synthesis of nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones .

作用機序

Target of Action

Methyl 4-nitrobutanoate, also known as Methyl 4-nitrobutyrate, is a derivative of butyric acid . It is known to display anti-inflammatory activity . .

Mode of Action

Given its anti-inflammatory properties, it may interact with targets involved in inflammatory pathways .

Biochemical Pathways

As an anti-inflammatory agent, it may influence pathways related to inflammation and immune response .

Result of Action

Given its anti-inflammatory properties, it may help reduce inflammation at the cellular level .

生化学分析

Biochemical Properties

It is known that it can participate in reactions such as the enantioselective Henry addition

Cellular Effects

Given its potential anti-inflammatory activity , it may influence cell function by modulating inflammatory pathways

Molecular Mechanism

It is known to participate in chemical reactions, such as the enantioselective Henry addition

特性

IUPAC Name |

methyl 4-nitrobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSPKGKFFQKZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156362 | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13013-02-0 | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13013-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl 4-nitrobutyrate a useful reagent in organic synthesis?

A1: Methyl 4-nitrobutyrate is a bifunctional C4 building block, offering diverse reactivity due to its ester and nitro groups. It participates in various reactions, including nitroaldol condensations [], Michael additions [], and ketone acylations []. This versatility makes it valuable for constructing complex molecules.

Q2: How is methyl 4-nitrobutyrate synthesized?

A2: A common method involves the Michael addition of nitromethane to methyl acrylate []. This reaction can be extended to other primary and secondary nitroalkanes, providing a general route to various 4-nitrobutanoate esters.

Q3: Can the nitro group in methyl 4-nitrobutyrate be further functionalized?

A3: Yes, the nitro group can be reduced to an amine, which can then be transformed into various nitrogen-containing functional groups. For example, in the synthesis of (±)-stemoamide, the nitro group in a methyl 4-nitrobutyrate derivative is converted to a ketone and subsequently used for reductive amination to construct a seven-membered ring [].

Q4: What are some specific examples of using methyl 4-nitrobutyrate in the synthesis of complex molecules?

A4: Methyl 4-nitrobutyrate plays a crucial role in synthesizing various natural products and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Sinefungin, an antifungal and antitumor antibiotic []. It has also been utilized in the development of chiral building blocks for the synthesis of γ-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones [].

Q5: Can methyl 4-nitrobutyrate be used in asymmetric synthesis?

A5: Yes, researchers have successfully employed methyl 4-nitrobutyrate in enantioselective reactions. Notably, a Cu(II)-amino pyridine complex catalyzes the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes [, ]. This methodology allows access to enantiomerically enriched building blocks with diverse applications.

Q6: Are there any limitations or challenges associated with using methyl 4-nitrobutyrate in synthesis?

A6: While a versatile reagent, reactions involving methyl 4-nitrobutyrate can sometimes lead to side products. For instance, in the synthesis of 1,3,4-trisubstituted benzenes, a minor amount of phenol derivatives is observed alongside the desired product []. Optimizing reaction conditions and exploring alternative synthetic strategies can help address these challenges.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)